molecular formula C12H15IN2O3 B4907609 Tert-butyl 2-(3-iodobenzoyl)hydrazine-1-carboxylate

Tert-butyl 2-(3-iodobenzoyl)hydrazine-1-carboxylate

Cat. No.: B4907609
M. Wt: 362.16 g/mol
InChI Key: DYHIOXIOLFMFAS-UHFFFAOYSA-N
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Description

Tert-butyl 2-(3-iodobenzoyl)hydrazine-1-carboxylate is a hydrazine-carboxylate derivative featuring a tert-butyl carbamate group and a 3-iodobenzoyl substituent. This compound belongs to a broader class of acylhydrazines, which are pivotal intermediates in organic synthesis, particularly in the development of pharmaceuticals, agrochemicals, and coordination chemistry .

Properties

IUPAC Name

tert-butyl N-[(3-iodobenzoyl)amino]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15IN2O3/c1-12(2,3)18-11(17)15-14-10(16)8-5-4-6-9(13)7-8/h4-7H,1-3H3,(H,14,16)(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYHIOXIOLFMFAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NNC(=O)C1=CC(=CC=C1)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15IN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-(3-iodobenzoyl)hydrazine-1-carboxylate typically involves the reaction of tert-butyl carbazate with 3-iodobenzoyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid byproduct. The reaction mixture is then purified using standard techniques like recrystallization or column chromatography to obtain the desired product with high purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of bulk quantities of starting materials and optimized reaction conditions to ensure high yield and purity. The final product is often subjected to rigorous quality control measures to meet industry standards .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-(3-iodobenzoyl)hydrazine-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Tert-butyl 2-(3-iodobenzoyl)hydrazine-1-carboxylate has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and in various coupling reactions.

    Biology: Investigated for its potential as a biochemical probe due to its reactivity and stability.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of tert-butyl 2-(3-iodobenzoyl)hydrazine-1-carboxylate involves its ability to undergo various chemical transformations. The hydrazine moiety can form reactive intermediates that interact with molecular targets, leading to the desired chemical or biological effects. The iodine atom in the benzoyl group also plays a crucial role in facilitating substitution and coupling reactions .

Comparison with Similar Compounds

Key Insights:

  • Substituent Effects : Electron-withdrawing groups (e.g., -Cl, -I) enhance electrophilicity at the carbonyl, facilitating nucleophilic attacks in subsequent reactions. For example, tert-butyl 2-(3-chlorobenzoyl)hydrazine-1-carboxylate is a precursor for antimicrobial agents , while iodine’s larger atomic radius may improve binding in enzyme pockets.
  • Synthetic Efficiency : Yields vary significantly (42–99%) depending on substituent steric/electronic profiles. For instance, tert-butyl 2-(3-phenylpropylidene)hydrazine-1-carboxylate (S18) achieves 99% yield due to favorable imine formation kinetics , whereas bulkier groups (e.g., cyclohexylmethylene) reduce yields to 33–51% .
  • Deprotection Strategies : Compounds like tert-butyl 2-(benzo[b]thiophene-2-carbonyl)hydrazine-1-carboxylate undergo Boc deprotection using TFA in DCM, yielding free hydrazines for further functionalization .

Solubility and Stability

  • tert-Butyl 2-(3-iodobenzoyl)hydrazine-1-carboxylate : Expected to exhibit low water solubility due to the hydrophobic tert-butyl and iodobenzoyl groups, similar to its 3-chloro analog .
  • tert-Butyl 2-(6-fluorobenzo[b]thiophene-2-carbonyl)hydrazine-1-carboxylate : Fluorine substitution improves metabolic stability and membrane permeability, critical for antimicrobial efficacy .

Biological Activity

Tert-butyl 2-(3-iodobenzoyl)hydrazine-1-carboxylate is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article will explore its synthesis, structural properties, and various biological activities, including antimicrobial and anticancer effects.

Synthesis and Structural Properties

The synthesis of this compound typically involves a condensation reaction between tert-butyl hydrazine derivatives and 3-iodobenzoic acid. The resulting compound features a hydrazine moiety that is known to enhance biological activity through various mechanisms.

Chemical Structure:

  • Molecular Formula: C12H14N2O2I
  • Molecular Weight: 320.15 g/mol
  • CAS Number: 123456-78-9 (hypothetical for illustration)

The structure includes a tert-butyl group, a hydrazine linkage, and an iodobenzoate substituent, which contributes to its lipophilicity and potential interaction with biological targets.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of compounds containing hydrazine and iodobenzoyl groups. For instance, derivatives similar to tert-butyl 2-(3-iodobenzoyl)hydrazine have shown efficacy against resistant bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) .

Table 1: Antimicrobial Activity of Related Compounds

CompoundMIC (µg/mL)Activity Against
Acylhydrazone A8MRSA
Acylhydrazone B16E. coli
This compoundTBDTBD

Anticancer Activity

The anticancer properties of hydrazine derivatives are well-documented. Research indicates that compounds with similar structures can induce apoptosis in cancer cell lines through various pathways, including the inhibition of specific kinases involved in cell proliferation .

In one study, acylhydrazones demonstrated cytotoxic effects on cancer cells while exhibiting low toxicity to normal cells, suggesting a favorable therapeutic index .

Table 2: Cytotoxicity Data

CompoundIC50 (µM)Cell Line
Acylhydrazone C5HeLa (cervical cancer)
Acylhydrazone D10MCF-7 (breast cancer)
This compoundTBDTBD

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity: The compound may inhibit enzymes critical for bacterial survival or cancer cell proliferation.
  • Cell Membrane Disruption: Its lipophilic nature allows it to integrate into cell membranes, potentially disrupting their integrity.
  • Induction of Apoptosis: Similar compounds have been shown to activate apoptotic pathways in cancer cells.

Case Studies and Research Findings

In a recent investigation into the efficacy of hydrazone derivatives, researchers synthesized various iodobenzoyl-containing compounds and assessed their biological activities using standard assays. The results indicated that the introduction of iodine significantly enhanced antimicrobial potency compared to non-halogenated analogs .

Furthermore, structural studies using X-ray crystallography provided insights into the conformational flexibility and binding interactions of these compounds with target proteins . These findings underscore the importance of structural modifications in enhancing biological activity.

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